2-(1-methyl-1H-pyrazol-3-yl)acetonitrile
Overview
Description
2-(1-methyl-1H-pyrazol-3-yl)acetonitrile is an organic compound with the molecular formula C6H7N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It is known that the compound acts as an activator of nampt . This activation of NAMPT is considered an attractive therapeutic target for the treatment of a diverse array of diseases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes, including energy metabolism and lifespan regulation .
Result of Action
Given its role as an activator of nampt, it can be inferred that the compound may enhance the nad+ salvage pathway, thereby influencing cellular metabolism and potentially extending lifespan .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to exhibit a variety of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Molecular Mechanism
Pyrazoles are known to undergo electrophilic attack at carbon-3, which could potentially influence its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 1-methyl-1H-pyrazole with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids or aldehydes.
Reduction: Pyrazole amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A precursor in the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile.
3-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
2-(1H-pyrazol-3-yl)acetonitrile: Lacks the methyl group at the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both a nitrile group and a methyl-substituted pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
2-(1-methyl-1H-pyrazol-3-yl)acetonitrile is a pyrazole derivative that has garnered attention for its diverse biological activities. Characterized by its unique structure, which includes a pyrazole ring and a nitrile functional group, this compound has been investigated for its potential in medicinal chemistry, particularly in the realms of antibacterial, antifungal, anti-inflammatory, and anticancer applications.
- Molecular Formula : C₆H₈N₄
- Molecular Weight : Approximately 121.14 g/mol
The compound's structure allows for various chemical transformations, making it a versatile candidate for pharmaceutical development.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent. For instance, the compound has been tested against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been a focal point of research. It has been shown to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenases (COX). In vitro studies reported IC₅₀ values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating strong anti-inflammatory potential compared to standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against HER2-positive breast cancer cells. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving pro-apoptotic markers like cleaved PARP and caspase-3 . Furthermore, in vivo studies using xenograft mouse models confirmed its efficacy in reducing tumor growth.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This includes binding to receptors or enzymes that play critical roles in inflammation and cancer progression. Ongoing research aims to elucidate these interactions further and their implications for therapeutic applications .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique features of this compound:
Compound Name | Structure | Notable Features |
---|---|---|
4-Iodo-1-methyl-1H-pyrazole | 4-Iodo Structure | Contains iodine; enhanced reactivity |
1-Benzyl-4-iodo-1H-pyrazole | Benzyl Structure | Benzyl group increases lipophilicity |
1-Butyl-4-iodo-1H-pyrazole | Butyl Structure | Longer alkyl chain affects solubility |
The presence of both the pyrazole ring and the acetonitrile group in this compound allows for a broader range of chemical transformations compared to its analogs.
Case Studies
Several case studies have highlighted the compound's effectiveness:
- Anticancer Study : A study evaluated the effects of this compound on HER2-positive gastric cancer cells. Results showed significant apoptosis induction at varying concentrations, confirming its potential as an anticancer agent .
- Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results indicated strong COX inhibition and minimal gastrointestinal toxicity, suggesting safety for therapeutic use .
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-9-5-3-6(8-9)2-4-7/h3,5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZKETPZEHWCAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142927-97-6 | |
Record name | 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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